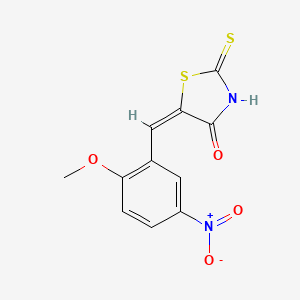
5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as MNTB-TZ, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The compound has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not exhibit significant adverse effects on normal cells. The compound has been shown to induce apoptosis in cancer cells, inhibit enzyme activity, and exhibit antimicrobial activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and potential applications in various fields. However, the compound has limitations such as its low solubility in water and limited availability in the market.
Direcciones Futuras
There are several future directions for 5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one research, including the development of more efficient synthesis methods, the investigation of the compound's potential as a drug candidate, and the exploration of its applications in other fields such as agriculture and food preservation. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-methoxy-5-nitrobenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then subjected to cyclization using potassium hydroxide to form this compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields such as cancer research, antimicrobial activity, and enzyme inhibition. In cancer research, this compound has shown promising results as a potential anti-cancer agent by inducing apoptosis in cancer cells. The compound has also exhibited antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has been studied for its enzyme inhibition properties, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes associated with Alzheimer's disease.
Propiedades
IUPAC Name |
(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S2/c1-17-8-3-2-7(13(15)16)4-6(8)5-9-10(14)12-11(18)19-9/h2-5H,1H3,(H,12,14,18)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCZKGUBURVJJZ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-methylphenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea](/img/structure/B5021621.png)
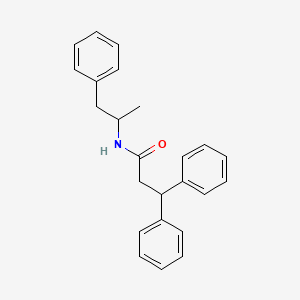
![1-(3,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5021631.png)

![5-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide](/img/structure/B5021645.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5021652.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5021658.png)
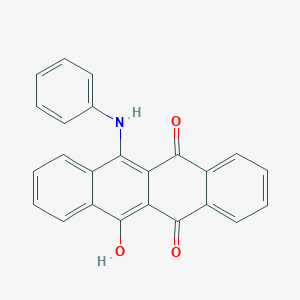
![1-bromo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5021681.png)
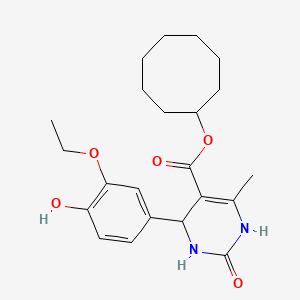
![1-(3,5-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5021693.png)
![2-{[4-(4-ethylphenoxy)butyl]amino}ethanol](/img/structure/B5021705.png)
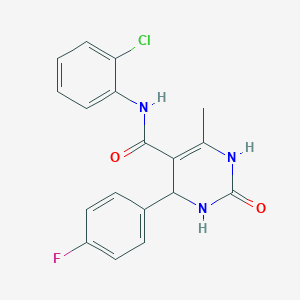
![ethyl 4-[(4-chloro-2-methylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B5021712.png)